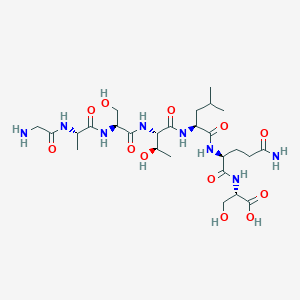![molecular formula C20H13Cl2F3O2 B14220976 Phenol, 4,4'-[[4-(trifluoromethyl)phenyl]methylene]bis[2-chloro- CAS No. 646504-77-0](/img/structure/B14220976.png)
Phenol, 4,4'-[[4-(trifluoromethyl)phenyl]methylene]bis[2-chloro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenol, 4,4’-[[4-(trifluoromethyl)phenyl]methylene]bis[2-chloro-] is an organic compound that belongs to the class of phenols It is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a methylene bridge and two chlorinated phenol groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 4,4’-[[4-(trifluoromethyl)phenyl]methylene]bis[2-chloro-] typically involves the following steps:
Formation of Trifluoromethylphenyl Intermediate: The initial step involves the formation of a trifluoromethylphenyl intermediate. This can be achieved through the reaction of chlorosilane and bromotrifluoromethane at low temperatures to form trifluoromethylsilane.
Coupling with Chlorinated Phenol: The trifluoromethylphenyl intermediate is then coupled with chlorinated phenol under specific reaction conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Phenol, 4,4’-[[4-(trifluoromethyl)phenyl]methylene]bis[2-chloro-] undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized phenolic compounds.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted phenolic compounds depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Phenol, 4,4’-[[4-(trifluoromethyl)phenyl]methylene]bis[2-chloro-] has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of polymers and monomers.
Biology: Studied for its potential cytotoxic effects and interactions with biological systems.
Medicine: Investigated for its potential therapeutic applications and interactions with biological targets.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Phenol, 4,4’-[[4-(trifluoromethyl)phenyl]methylene]bis[2-chloro-] involves its interaction with specific molecular targets and pathways. The compound can exert its effects through:
Binding to Enzymes: The compound may bind to enzymes and inhibit their activity, leading to various biological effects.
Generation of Reactive Oxygen Species (ROS): The compound can induce the generation of ROS, leading to oxidative stress and cytotoxicity.
Modulation of Signaling Pathways: The compound can modulate signaling pathways involved in cell proliferation, apoptosis, and other cellular processes.
Comparación Con Compuestos Similares
Phenol, 4,4’-[[4-(trifluoromethyl)phenyl]methylene]bis[2-chloro-] can be compared with other similar compounds, such as:
4-(Trifluoromethyl)phenol: Similar in structure but lacks the methylene bridge and chlorinated phenol groups.
4-(Trifluoromethyl)phenylboronic acid: Contains a boronic acid group instead of the phenol groups.
2-(Trifluoromethyl)phenol: Similar in structure but with the trifluoromethyl group in a different position.
These comparisons highlight the unique structural features and chemical properties of Phenol, 4,4’-[[4-(trifluoromethyl)phenyl]methylene]bis[2-chloro-], making it distinct from other related compounds.
Propiedades
Número CAS |
646504-77-0 |
|---|---|
Fórmula molecular |
C20H13Cl2F3O2 |
Peso molecular |
413.2 g/mol |
Nombre IUPAC |
2-chloro-4-[(3-chloro-4-hydroxyphenyl)-[4-(trifluoromethyl)phenyl]methyl]phenol |
InChI |
InChI=1S/C20H13Cl2F3O2/c21-15-9-12(3-7-17(15)26)19(13-4-8-18(27)16(22)10-13)11-1-5-14(6-2-11)20(23,24)25/h1-10,19,26-27H |
Clave InChI |
XSQULHNPGBOLRB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C(C2=CC(=C(C=C2)O)Cl)C3=CC(=C(C=C3)O)Cl)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



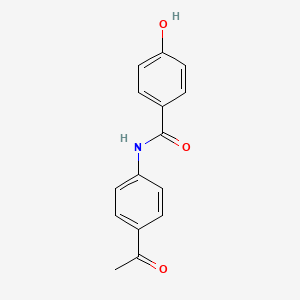
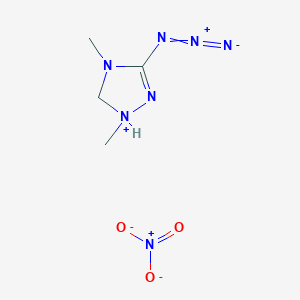

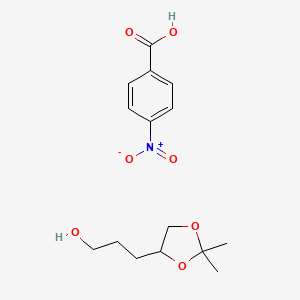

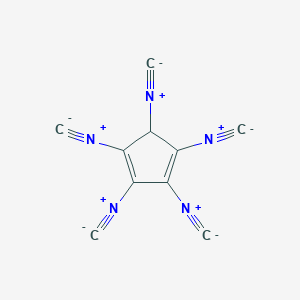
![N-[4-Chloro-5-(methylamino)-1,3-thiazol-2-yl]pyridine-4-carboxamide](/img/structure/B14220947.png)
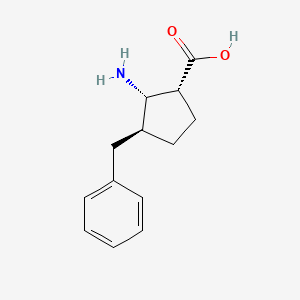
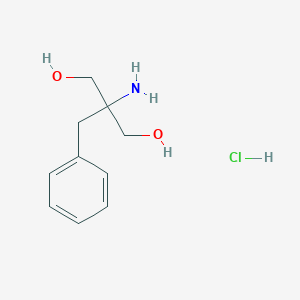
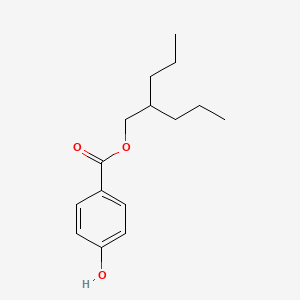

![{[4-(Hexyloxy)phenyl]methyl}(triphenyl)phosphanium chloride](/img/structure/B14220968.png)
